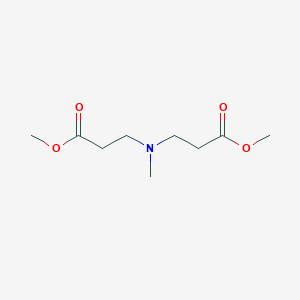

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate

Description

Properties

IUPAC Name |

methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-10(6-4-8(11)13-2)7-5-9(12)14-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYINRDVTTNNFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)OC)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019004 | |

| Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-71-5 | |

| Record name | β-Alanine, N-(3-methoxy-3-oxopropyl)-N-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate CAS 105-71-5

An In-depth Technical Guide to Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate (CAS 105-71-5)

Introduction and Scope

This compound, also known by its synonym dimethyl 3,3'-(methylazanediyl)dipropanoate, is a diester featuring a central tertiary amine.[1][2] While not a household name, this molecule serves as a crucial and versatile intermediate in specialized organic synthesis.[3] Its unique structure makes it a valuable building block in the development of complex molecules tailored for specific functions. This guide provides a comprehensive technical overview for researchers and development professionals, covering its chemical identity, a plausible synthetic pathway, analytical characterization, key applications, and essential safety protocols. The primary focus is on its role as a key intermediate in the pharmaceutical sector and its application in materials science.[3]

Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical compound is foundational to any research or development endeavor. This compound is structurally defined by a central methylamino group connected to two propanoate chains, each terminated by a methyl ester.

The core physicochemical properties are summarized in the table below, providing essential data for experimental design and material handling.

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate | [4] |

| CAS Number | 105-71-5 | [1][4] |

| Molecular Formula | C₉H₁₇NO₄ | [4] |

| Molecular Weight | 203.24 g/mol | [3][4] |

| InChI Key | TYINRDVTTNNFKL-UHFFFAOYSA-N | [1] |

| Physical Form | Solid, semi-solid, or liquid | [1] |

| Purity (Typical) | ≥95% | [1] |

Proposed Synthesis and Purification Workflow

The structure of this compound strongly suggests its formation via a double Michael addition reaction. This is a classic and highly efficient method for forming carbon-nitrogen bonds. The causality behind this choice is the high reactivity of the primary amine (methylamine) with an α,β-unsaturated carbonyl compound (methyl acrylate), which proceeds readily, often without the need for complex catalysts.

Synthetic Rationale

The synthesis involves the conjugate addition of methylamine to two equivalents of methyl acrylate. The initial reaction forms a secondary amine, which then rapidly undergoes a second Michael addition with another molecule of methyl acrylate to yield the final tertiary amine product. The reaction is typically exothermic and requires careful temperature control to minimize side reactions.

Detailed Experimental Protocol

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a solution of methylamine (1.0 equivalent) in a suitable solvent like methanol or THF. Cool the flask to 0-5°C in an ice bath.

-

Reagent Addition: Slowly add methyl acrylate (2.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The slight excess of methyl acrylate ensures the complete conversion of the intermediate secondary amine.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting materials.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude oil can then be taken up in a solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine to remove any unreacted starting material or acidic impurities.

-

Purification and QC: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Final purification is typically achieved by vacuum distillation or column chromatography on silica gel. The purity of the final product should be confirmed by analytical techniques such as NMR and GC-MS.

Analytical Characterization

A robust analytical profile is essential for confirming the identity and purity of the synthesized compound. Spectroscopic data provides a molecular fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include a singlet for the N-CH₃ protons, two distinct singlets for the two O-CH₃ groups, and two sets of triplets for the four CH₂ groups in the propanoate chains, confirming the molecule's backbone.

-

¹³C NMR : The spectrum would show characteristic peaks for the carbonyl carbons of the ester groups, the O-CH₃ and N-CH₃ carbons, and the methylene carbons of the ethyl chains.[4]

-

-

Mass Spectrometry (MS) : GC-MS analysis would show a molecular ion peak corresponding to the molecular weight (m/z ≈ 203.24), confirming the compound's mass.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups.[4]

Key Applications and Research Significance

The utility of this compound lies in its function as a versatile chemical intermediate.

-

Pharmaceutical Synthesis and Analysis : This compound is a recognized building block for designing and synthesizing active pharmaceutical ingredients (APIs).[3] Critically for drug development professionals, it has been identified as a process impurity in the manufacturing of certain drugs, such as the osteoporosis medication Ibandronate and the antiemetic Domperidone.[5] Its availability as a reference standard is therefore essential for developing analytical methods to control the purity of these final drug products.

-

Materials Science : The diester functionality and central amine group make it a valuable monomer or cross-linking agent in the development of advanced polymers and coatings. Its incorporation into a polymer backbone can enhance properties such as durability, flexibility, and performance.[3]

-

Agrochemicals : It also finds application in the agrochemical field, where it aids in the formulation of more effective and targeted crop protection agents.[3]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical intermediate. This compound is classified with specific hazards that require careful management.

GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

| Signal Word | - | Warning |

| Pictogram | GHS07 | ! |

| Data sourced from Sigma-Aldrich.[1] |

Handling and Storage Recommendations

-

Engineering Controls : Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[6] Eyewash stations and safety showers must be readily accessible.[6]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[6]

-

Storage : Due to its potential reactivity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, it is recommended to store it in a freezer at temperatures under -20°C.[1]

Conclusion

This compound (CAS 105-71-5) is a significant, albeit specialized, chemical intermediate. Its straightforward synthesis via Michael addition, well-defined analytical profile, and versatile reactivity make it a valuable tool for chemists in both pharmaceutical and materials science. For professionals in drug development, its specific role as a process impurity in commercial APIs underscores the importance of understanding its properties for quality control and regulatory compliance. Proper handling and storage are crucial to ensure safety and maintain the integrity of the material for its intended applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66925, this compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12405801. PubChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-β-alaninate. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound. Retrieved from [Link]

Sources

physical and chemical properties of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate. This document is meticulously crafted to provide researchers, scientists, and drug development professionals with a thorough understanding of the physical and chemical properties of this versatile compound. Our aim is to move beyond a simple recitation of facts and figures, offering instead a narrative grounded in scientific integrity and practical, field-proven insights. Every piece of information, from fundamental properties to potential applications, is supported by authoritative sources to ensure the highest degree of accuracy and trustworthiness. This guide is designed to be a valuable resource, empowering you to leverage the full potential of this compound in your research and development endeavors.

Introduction

This compound, also known by its synonym dimethyl 3,3'-(methylazanediyl)dipropanoate, is a tertiary amine featuring two methyl ester functionalities.[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and advanced materials.[2] This guide will provide a detailed exploration of its core properties, synthesis, reactivity, and potential applications, offering a foundational understanding for its use in a laboratory and industrial setting.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. This section details the key physicochemical parameters of this compound.

Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-[(3-methoxy-3-oxopropyl)methylamino]propanoate | [1] |

| Synonyms | dimethyl 3,3'-(methylazanediyl)dipropanoate, this compound | [1] |

| CAS Number | 105-71-5 | [1] |

| Molecular Formula | C₉H₁₇NO₄ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Physical Form | Solid, semi-solid, or lump or liquid | |

| Purity | Typically ≥95% | |

| Storage | Store in freezer, under -20°C in an inert atmosphere |

Computed Properties

The following table summarizes the computationally derived properties of this compound, providing valuable insights into its molecular characteristics.

| Property | Value | Source(s) |

| XLogP3 | -0.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Exact Mass | 203.11575802 Da | [1] |

| Monoisotopic Mass | 203.11575802 Da | [1] |

| Topological Polar Surface Area | 55.8 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

| Complexity | 173 | [1] |

Synthesis and Purification

The primary synthetic route to this compound is the double Michael addition of methylamine to methyl acrylate. This reaction is a classic example of conjugate addition and is known for its efficiency.

Caption: Synthesis of the target molecule via Michael addition.

Experimental Protocol: Synthesis via Michael Addition

This protocol outlines a general procedure for the synthesis of this compound. Microwave irradiation can significantly reduce reaction times and improve yields.[3][4]

Materials:

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Methyl acrylate

-

Methanol (or another suitable solvent)

-

Microwave reactor (optional)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a suitable reaction vessel, dissolve methylamine in the chosen solvent.

-

Add two equivalents of methyl acrylate to the solution.

-

If using conventional heating, stir the reaction mixture at room temperature or gentle heat. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Alternatively, for a more efficient process, the reaction mixture can be heated in a microwave reactor. A typical condition could be 80°C for 10-30 minutes.[3]

-

Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

-

The fractions containing the pure product are collected and the solvent is evaporated to yield this compound.

Causality Behind Experimental Choices: The use of two equivalents of methyl acrylate ensures the double addition to the primary amine. Microwave-assisted synthesis is employed to accelerate the reaction rate by efficiently transferring energy to the polar reactants.[3][4] Purification by column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily dictated by the presence of the tertiary amine and two methyl ester functional groups. These groups offer several avenues for further chemical transformations, making it a versatile building block in organic synthesis.

Caption: Key reactions of the target molecule.

Hydrolysis of the Ester Groups

The methyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 3,3'-(methylazanediyl)dipropanoic acid.

Reaction Scheme:

C₉H₁₇NO₄ + 2 H₂O --(H⁺ or OH⁻)--> C₇H₁₃NO₄ + 2 CH₃OH

Experimental Insight: Basic hydrolysis using a hydroxide source like sodium hydroxide or potassium hydroxide is generally preferred to avoid potential acid-catalyzed side reactions involving the tertiary amine. The progress of the hydrolysis can be monitored by the disappearance of the starting material on TLC or by observing the formation of a water-soluble carboxylate salt.

Reduction of the Ester Groups

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both ester groups to the corresponding primary alcohols, yielding 3,3'-(methylazanediyl)bis(propan-1-ol).[5][6]

Reaction Scheme:

C₉H₁₇NO₄ + [H] --(LiAlH₄)--> C₇H₁₇NO₂

Experimental Protocol: Reduction with LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude diol, which can be further purified by distillation or chromatography if necessary.

Trustworthiness of the Protocol: This is a standard and well-established procedure for the reduction of esters to alcohols using LiAlH₄. The Fieser workup is a reliable method for quenching the reaction and removing the aluminum salts.

Thermal Stability and Decomposition

Applications in Research and Drug Development

This compound serves as a versatile building block in medicinal chemistry and materials science.[2][10] Its bifunctional nature allows for the introduction of a variety of substituents, enabling the synthesis of diverse molecular scaffolds.

Role as a Synthetic Intermediate

The ability to independently modify the ester and amine functionalities makes this compound a valuable precursor for the synthesis of more complex molecules. For instance, the dicarboxylic acid or diol derivatives obtained from hydrolysis or reduction can be further functionalized to create polymers, ligands for metal complexes, or components of drug delivery systems.

Potential in Pharmaceutical Scaffolding

The core structure of this molecule can be incorporated into larger pharmaceutical agents. The tertiary amine can act as a key pharmacophoric feature or as a handle for further derivatization. The two propanoate chains provide a flexible linker that can be used to position other functional groups in a desired spatial arrangement. While specific examples of its direct incorporation into marketed drugs are not prominent, its utility as a fragment for building more complex drug candidates in the early stages of drug discovery is plausible.

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of this compound.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the N-methyl group (singlet), the two equivalent methylene groups adjacent to the nitrogen (triplet), the two equivalent methylene groups adjacent to the carbonyls (triplet), and the two equivalent methoxy groups (singlet).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons, the methoxy carbons, the N-methyl carbon, and the four methylene carbons.

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups (typically in the range of 1730-1750 cm⁻¹). C-N and C-O stretching vibrations will also be present.

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of methoxy groups and cleavage of the C-C bonds adjacent to the nitrogen atom. GC-MS is a suitable technique for its analysis.

References

- de la Cruz, P., et al. (2008).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66925, this compound. Retrieved January 12, 2026 from [Link].

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Thermal degradation of tertiary amine for CO2 capture: Structure–activity relationships and density functional theory calculations. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

-

Impact of Solvent on the Thermal Stability of Amines. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12405801, N-(3-Methoxy-3-oxopropyl)-N-(2-phenylethyl)-beta-alanine methyl ester. Retrieved January 12, 2026 from [Link].

-

Methyl N-(methoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-β-alaninate. (n.d.). Global Substance Registration System. Retrieved January 12, 2026, from [Link]

-

Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym. (2016). UPCommons. Retrieved January 12, 2026, from [Link]

-

Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Search Results. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]

-

Module II Reduction Reactions - Lecture 14. (n.d.). DAV University. Retrieved January 12, 2026, from [Link]

-

Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. Retrieved January 12, 2026, from [Link]

-

Aza-Michael addition between a primary amine and an acrylate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Self-condensation and hydrolysis of β-alanine methyl ester. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Impact of Solvent on the Thermal Stability of Amines. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0186325). (n.d.). NP-MRD. Retrieved January 12, 2026, from [Link]

- Reductions by the Alumino- and Borohydrides in Organic Synthesis. (n.d.). Wiley.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13124175, Dimethyl 3,3'-(methylarsanediyl)dipropanoate. Retrieved January 12, 2026 from [Link].

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. (n.d.). Diva Portal. Retrieved January 12, 2026, from [Link]

- Synthesis method of beta-alanine methyl ester salt product. (n.d.). Google Patents.

- Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide. (n.d.). Google Patents.

-

Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

-

2,3-dimethyl-1,3-butadiene. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

Strong Reductions using Lithium Aluminum Hydride (LAH). (2018). YouTube. Retrieved January 12, 2026, from [Link]

-

C1 Building Blocks: New Approaches for Thiomethylations and Esterification. (2023). Diva Portal. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81924, Methyl 3,3-dimethoxypropionate. Retrieved January 12, 2026 from [Link].

- Method for producing N-methyl-β-alanine. (n.d.). Google Patents.

-

Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 12, 2026, from [Link]

-

Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. davuniversity.org [davuniversity.org]

- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 7. Amine Thermal Degradation [bre.com]

- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

An In-depth Technical Guide to the Structural Analysis of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate

Introduction

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known by its IUPAC name methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate, is a small molecule with potential applications in organic synthesis, particularly in the development of specialized polymers and as an intermediate for active pharmaceutical ingredients (APIs). Its structure, featuring a tertiary amine and two methyl ester functionalities, presents a unique set of analytical challenges and points of interest. This guide provides a comprehensive, in-depth approach to the structural analysis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the core analytical techniques required for unambiguous structure confirmation, focusing not just on the "how" but, more critically, on the "why" behind the experimental choices.

This document is structured to provide a logical workflow for the analysis of a newly synthesized or procured batch of this compound, ensuring scientific integrity and trustworthiness in the results.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before embarking on a detailed structural analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₄ | [1][2] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| CAS Number | 105-71-5 | [1][2] |

| Physical Form | Solid or semi-solid or lump or liquid | [2] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2] |

Contextualizing the Analysis: A Plausible Synthetic Route

To appreciate the potential impurities that may be encountered during structural analysis, it is helpful to consider a likely synthetic pathway. While specific proprietary synthesis methods may vary, a common approach to creating tertiary amines with ester functionalities is through a Michael addition.

A plausible synthesis for this compound involves the reaction of methylamine with two equivalents of methyl acrylate.

This reaction pathway suggests potential impurities that our analytical methods should be able to identify, such as unreacted methyl acrylate, the mono-adduct intermediate (Methyl 3-(methylamino)propanoate), or polymers of methyl acrylate.

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is indispensable for the unambiguous structural confirmation of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, both ¹H and ¹³C NMR will be essential.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. For observing labile protons or in cases of poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetonitrile-d₃ can be considered.[3] The use of high-purity NMR solvents is crucial to avoid interfering signals.[4]

-

Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Integrate all signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

-

2D NMR (Optional but Recommended) : For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.

Based on the structure of this compound, we can predict the following signals in the ¹H NMR spectrum:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.67 | Singlet | 6H | 2 x -O-CH₃ | Protons of the two methyl esters are in identical chemical environments, deshielded by the adjacent oxygen atom. |

| ~ 2.75 | Triplet | 4H | -N-CH₂ -CH₂- | Protons on the carbons alpha to the nitrogen are deshielded by the electronegative nitrogen. They are split into a triplet by the adjacent CH₂ group. |

| ~ 2.50 | Triplet | 4H | -CH₂-CH₂ -C=O | Protons on the carbons alpha to the carbonyl groups are deshielded by the carbonyl. They are split into a triplet by the adjacent CH₂ group. |

| ~ 2.30 | Singlet | 3H | -N-CH₃ | Protons of the N-methyl group are deshielded by the nitrogen atom. As there are no adjacent protons, the signal is a singlet. |

Note: Predicted chemical shifts are based on standard functional group values and may vary slightly in the actual spectrum.

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 172 | -C =O | The carbonyl carbons of the ester groups are highly deshielded and appear at the downfield end of the spectrum. |

| ~ 51.5 | -O-C H₃ | The methyl carbons of the ester groups are shielded by the adjacent oxygen. |

| ~ 49.5 | -N-C H₂- | The carbons alpha to the nitrogen are deshielded by the nitrogen atom. |

| ~ 42.0 | -N-C H₃ | The N-methyl carbon is deshielded by the nitrogen. |

| ~ 32.0 | -C H₂-C=O | The carbons beta to the nitrogen (and alpha to the carbonyl) are less deshielded than those directly attached to the nitrogen. |

Note: Predicted chemical shifts are based on standard functional group values.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Parameters :

-

Injector : 250°C, splitless injection.

-

Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is appropriate.[5]

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.[5]

-

Oven Program : Start at a low temperature (e.g., 70°C for 2 min), then ramp at 10°C/min to a high temperature (e.g., 280°C) and hold for 5 min. This allows for the separation of the target compound from any potential impurities.

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV. This is a standard method that produces reproducible fragmentation patterns.

-

Mass Analyzer : Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Ion Source Temperature : 230°C.[5]

-

Transfer Line Temperature : 280°C.

-

The EI mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 203, corresponding to the molecular weight of the compound. The fragmentation pattern is dictated by the most stable carbocations and neutral losses.

-

Molecular Ion ([M]⁺) : A peak at m/z = 203 should be observed, confirming the molecular formula C₉H₁₇NO₄.

-

Key Fragmentation Pathways : The tertiary amine provides a key site for alpha-cleavage, which is a dominant fragmentation pathway for amines.

-

Loss of a methoxycarbonyl group (-•COOCH₃) : Cleavage of the C-C bond adjacent to the carbonyl could lead to a fragment at m/z = 144 ([M - 59]⁺).

-

Alpha-cleavage adjacent to the nitrogen : The most significant fragmentation is expected to be the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. This would result in a base peak at m/z = 102 ([CH₃N(CH₂)₂COOCH₃]⁺).

-

Loss of a methoxy group (-•OCH₃) : A peak at m/z = 172 ([M - 31]⁺) from the loss of a methoxy radical from one of the ester groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by identifying the vibrational frequencies of its bonds.

-

Sample Preparation : As the compound is likely a liquid or a low-melting solid, the simplest method is to use Attenuated Total Reflectance (ATR).[6]

-

Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Ensure good contact between the sample and the crystal.

-

Alternatively, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7][8]

-

-

Data Acquisition :

-

Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean ATR crystal or salt plates before running the sample.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The FTIR spectrum will be dominated by absorptions corresponding to the ester and amine functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~ 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong, sharp peaks |

| ~ 1735 | C=O stretch | Ester | Very strong, sharp peak (characteristic) |

| ~ 1250-1150 | C-O stretch | Ester | Strong, broad peak |

| ~ 1150-1050 | C-N stretch | Tertiary Amine | Medium intensity peak |

The most prominent and diagnostic peak in the spectrum will be the intense carbonyl (C=O) stretch of the ester groups around 1735 cm⁻¹. The absence of any broad absorption in the 3500-3200 cm⁻¹ region would confirm the absence of N-H or O-H bonds, consistent with a tertiary amine and the absence of alcohol or carboxylic acid impurities.

Conclusion: A Self-Validating Analytical System

The structural analysis of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each method provides a piece of the structural puzzle, and together they create a self-validating system.

-

FTIR confirms the presence of the key ester functional groups.

-

GC-MS provides the exact molecular weight and a fragmentation pattern consistent with the proposed structure, particularly the alpha-cleavage characteristic of the tertiary amine.

-

NMR (¹H and ¹³C) delivers the definitive proof of structure by mapping out the complete carbon-hydrogen framework, showing the precise connectivity and symmetry of the molecule.

By following the detailed protocols and understanding the causal relationships behind the expected spectral data, researchers can confidently and accurately confirm the structure and purity of this compound, ensuring the integrity of their subsequent research and development activities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder. Sample preparation for FT-IR. [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum?[Link]

- Google Patents.

-

Doc Brown's Chemistry. infrared spectrum of methyl propanoate. [Link]

-

PubChem. Methyl 3,3-dimethoxypropionate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-methylthiopropionate. National Center for Biotechnology Information. [Link]

-

PubChem. Dimethyl 3,3'-(methylarsanediyl)dipropanoate. National Center for Biotechnology Information. [Link]

-

Reddit. NMR solvent that makes labile protons visible. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. Methyl 3,3-dimethoxypropionate | C6H12O4 | CID 81924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 3,3-dimethoxypropionate [webbook.nist.gov]

- 6. Methyl 3-methylthiopropionate | C5H10O2S | CID 61641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0186325) [np-mrd.org]

- 8. METHYL 3,3-DIMETHOXYPROPIONATE(7424-91-1) 1H NMR spectrum [chemicalbook.com]

solubility of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Given the limited availability of public data on this specific compound, this document synthesizes foundational principles of organic chemistry with established experimental methodologies to empower researchers in drug development and chemical synthesis. It offers a theoretical framework for predicting solubility based on molecular structure, a detailed protocol for empirical determination, and guidance on data interpretation and presentation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvent systems.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the fields of pharmaceutical sciences and chemical engineering. For a compound like this compound, which serves as an intermediate in the synthesis of more complex molecules, understanding its solubility is paramount for several reasons:

-

Reaction Kinetics: Most chemical reactions are carried out in solution to ensure that reactants can interact at a molecular level. The choice of solvent is dictated by the solubility of all starting materials and reagents.

-

Purification: Techniques such as crystallization and chromatography, which are fundamental to isolating and purifying a target compound, are heavily reliant on differential solubility in various solvents.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in different solvents is crucial for creating stable and effective formulations.

This guide will provide both a theoretical and practical framework for assessing the solubility of this compound.

Theoretical Assessment of Solubility

In the absence of a comprehensive experimental solubility dataset for this compound, we can predict its likely behavior in different organic solvents by analyzing its molecular structure. The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.

Molecular Structure Analysis

-

Compound Name: this compound

-

Synonym: Dimethyl 3,3'-(methylazanediyl)dipropanoate

-

CAS Number: 105-71-5

-

Molecular Formula: C9H17NO4[1]

-

Molecular Weight: 203.24 g/mol [1]

The structure of this compound contains the following key functional groups:

-

Two Ester Groups (-COOCH3): These groups are polar and can act as hydrogen bond acceptors.

-

A Tertiary Amine (-N(CH3)-): The lone pair of electrons on the nitrogen atom can also act as a hydrogen bond acceptor. Tertiary amines are generally less polar than primary or secondary amines due to the absence of N-H bonds for hydrogen donation.[2]

-

Aliphatic Carbon Chains: The molecule contains a total of nine carbon atoms, forming a nonpolar hydrocarbon backbone.

Polarity and Predicted Solubility

The presence of both polar (esters, tertiary amine) and nonpolar (alkyl chains) regions suggests that this compound is a molecule of intermediate polarity .

Based on this, we can predict its solubility in a range of common organic solvents:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane are expected to be effective at dissolving the compound. These solvents can engage in dipole-dipole interactions with the ester and amine groups.

-

Moderate to High Solubility in Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol should also be good solvents. While the compound cannot donate hydrogen bonds, its ester and amine groups can accept them from the solvent molecules.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, cyclohexane, and toluene are unlikely to be effective solvents. The energy required to break the dipole-dipole interactions between the solute molecules would not be compensated for by the weak van der Waals forces with the nonpolar solvent.[3]

Experimental Determination of Solubility

The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, providing clear and reproducible results.

Materials and Equipment

-

This compound (analytical grade)

-

A range of organic solvents (HPLC grade or equivalent), for example:

-

Methanol

-

Ethanol

-

Acetone

-

Ethyl Acetate

-

Dichloromethane

-

Acetonitrile

-

Toluene

-

Hexane

-

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Experimental Workflow

The overall workflow for determining solubility is depicted in the diagram below.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure a saturated solution is formed.

-

Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials and vortex for 1-2 minutes to ensure initial mixing.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period, typically 24 hours, to ensure that the maximum amount of solute has dissolved.

-

-

Sampling and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let any undissolved solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

The resulting concentration is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

Data Presentation and Interpretation

For ease of comparison and analysis, the experimentally determined solubility data should be summarized in a clear and structured table.

Tabulated Solubility Data

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Classification |

| Hexane | 0.1 | Experimental Value | Insoluble (< 1 mg/mL) |

| Toluene | 2.4 | Experimental Value | Sparingly Soluble (1-10 mg/mL) |

| Dichloromethane | 3.1 | Experimental Value | Soluble (10-30 mg/mL) |

| Ethyl Acetate | 4.4 | Experimental Value | Soluble (10-30 mg/mL) |

| Acetone | 5.1 | Experimental Value | Freely Soluble (30-100 mg/mL) |

| Acetonitrile | 5.8 | Experimental Value | Freely Soluble (30-100 mg/mL) |

| Ethanol | 4.3 | Experimental Value | Very Soluble (100-1000 mg/mL) |

| Methanol | 5.1 | Experimental Value | Very Soluble (100-1000 mg/mL) |

| Water | 10.2 | Experimental Value | Sparingly Soluble (1-10 mg/mL) |

Note: The classification terms are based on the United States Pharmacopeia (USP) definitions. Polarity index values are approximate and can vary slightly depending on the scale used.

Logical Relationship Diagram

The relationship between solvent polarity and the expected solubility of a moderately polar compound like this compound can be visualized as follows:

Caption: Predicted solubility trend based on solvent polarity.

Conclusion

While specific published data on the solubility of this compound is scarce, a combination of theoretical analysis based on its molecular structure and a robust experimental protocol allows for a thorough characterization of its solubility profile. As a moderately polar molecule containing two ester groups and a tertiary amine, it is predicted to be highly soluble in polar aprotic and protic organic solvents, with limited solubility in nonpolar solvents. The detailed experimental workflow provided in this guide offers a reliable method for researchers to empirically determine these solubility values, which are essential for optimizing reaction conditions, purification processes, and formulation development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Odinity. (2021). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 1.27: Experiment 727 Organic Compound Functional Groups. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Lumen Learning. (n.d.). Organic Chemistry II: Properties of amines. Retrieved from [Link]

-

Science Ready. (2021, May 16). Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Introduction: The Significance of Acetyl-L-Carnitine

An In-Depth Technical Guide to Acetyl-L-Carnitine (C9H17NO4): From Chemical Identity to Therapeutic Applications

This guide provides a comprehensive technical overview of Acetyl-L-carnitine, a significant endogenous molecule with the chemical formula C9H17NO4. It is tailored for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, analytical characterization, and its expanding role in therapeutics.

The molecular formula C9H17NO4 represents several isomers, but the most biologically prominent is Acetyl-L-carnitine (ALCAR).[1] This naturally occurring compound is an acetylated form of L-carnitine, a vital amino acid derivative synthesized in the liver, kidneys, and brain.[2] ALCAR plays a crucial role in intermediary metabolism, specifically in the transport of fatty acids into the mitochondria for beta-oxidation and energy production.[1][2] Beyond its metabolic functions, Acetyl-L-carnitine is gaining increasing attention for its neuroprotective, neurotrophic, and analgesic properties, making it a molecule of significant interest in the field of drug discovery and development.[3]

IUPAC Nomenclature and Chemical Identity

The unambiguous identification of a molecule is paramount in scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

The IUPAC name for Acetyl-L-carnitine is (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate .[2]

Let's dissect this name to understand the structure:

-

butanoate : Indicates a four-carbon chain with a carboxylate group.

-

4-(trimethylazaniumyl) : A trimethylammonium group is attached to the fourth carbon.

-

3-acetyloxy : An acetyl group (-COCH3) is attached to the third carbon via an oxygen atom (ester linkage).

-

(3R) : This is a stereochemical descriptor indicating the specific three-dimensional arrangement of the substituents around the chiral center at the third carbon, according to the Cahn-Ingold-Prelog priority rules.[4]

The presence of stereoisomers, namely Acetyl-D-carnitine ((3S)-3-acetyloxy-4-(trimethylazaniumyl)butanoate) and the racemic mixture Acetyl-DL-carnitine, underscores the importance of precise stereochemical designation in biological systems, as the L-enantiomer is the biologically active form.[5][6]

Chemical Structure

The chemical structure of Acetyl-L-carnitine can be visualized as follows:

Caption: 2D structure of Acetyl-L-carnitine.

Physicochemical Properties

A summary of the key physicochemical properties of Acetyl-L-carnitine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C9H17NO4 | [2] |

| Molar Mass | 203.24 g/mol | [2] |

| Exact Mass | 203.11575802 Da | [2] |

| IUPAC Name | (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate | [2] |

| InChIKey | RDHQFKQIGNGIED-MRVPVSSYSA-N | [2] |

| SMILES | CC(=O)OC(C)C | [2] |

Synthesis of Acetyl-L-Carnitine

While Acetyl-L-carnitine is an endogenous compound, chemical synthesis is essential for its production as a therapeutic agent and for research purposes. A common synthetic approach involves the asymmetric synthesis of the chiral intermediate, (R)-4-chloro-3-hydroxybutyrate ethyl ester, followed by reaction with trimethylamine.[7]

Synthetic Workflow

Caption: A simplified two-step synthetic workflow for Acetyl-L-carnitine.

Experimental Protocol

The following is a generalized protocol based on common synthetic strategies.

Step 1: Asymmetric Hydrogenation of 4-chloroacetoacetic acid ethyl ester

-

To a solution of 4-chloroacetoacetic acid ethyl ester in a suitable solvent (e.g., methanol), add a chiral ruthenium-phosphine complex catalyst.

-

Pressurize the reaction vessel with hydrogen gas.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by techniques like TLC or GC).

-

After completion, evaporate the solvent and purify the product, (R)-4-chloro-3-hydroxybutyrate ethyl ester, by distillation under reduced pressure.

Causality: The use of a chiral ruthenium-phosphine complex is crucial for establishing the desired (R)-stereochemistry at the hydroxyl group, which is essential for the biological activity of the final product.

Step 2: Synthesis of Acetyl-L-carnitine

-

Dissolve (R)-4-chloro-3-hydroxybutyrate ethyl ester in a suitable solvent.

-

Slowly add an aqueous solution of trimethylamine. The reaction is typically carried out at a low temperature initially and then allowed to warm to room temperature.

-

After the reaction is complete, the ester is hydrolyzed under basic or acidic conditions.

-

The pH of the solution is then adjusted to isolate the zwitterionic Acetyl-L-carnitine.

-

Purification can be achieved through techniques such as ion-exchange chromatography.

Causality: The nucleophilic substitution of the chloride by trimethylamine forms the quaternary ammonium group. Subsequent hydrolysis of the ethyl ester yields the final carboxylate group of Acetyl-L-carnitine.

Spectroscopic Characterization

The structural elucidation and confirmation of Acetyl-L-carnitine rely on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of Acetyl-L-carnitine would exhibit characteristic signals corresponding to its different proton groups. The number of signals, their chemical shifts, integration, and multiplicity are key features for structural confirmation.[8]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For Acetyl-L-carnitine, electrospray ionization (ESI) is a common technique. The mass spectrum will show a prominent peak for the molecular ion [M+H]⁺ at m/z 204.123.[5] Fragmentation patterns in tandem mass spectrometry (MS/MS) can further confirm the structure by identifying characteristic fragment ions.[2]

Biological Role and Mechanism of Action

Acetyl-L-carnitine plays a multifaceted role in cellular metabolism and function.[9] Its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for β-oxidation.[2]

Role in Cellular Metabolism

Caption: The role of Acetyl-L-carnitine in cellular metabolism.

In addition to its role in fatty acid metabolism, Acetyl-L-carnitine serves as a donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine.[9] It also helps to modulate the intracellular coenzyme A (CoA) pool.

Neuroprotective and Analgesic Effects

Recent research has highlighted the significant neuroprotective and analgesic effects of Acetyl-L-carnitine.[3] These effects are thought to be mediated through several mechanisms, including:

-

Enhanced Mitochondrial Function : By improving energy metabolism in neurons, ALCAR can protect against oxidative stress and apoptosis.

-

Neurotrophic Factor Modulation : ALCAR has been shown to modulate the activity of nerve growth factor (NGF).[10]

-

Epigenetic Modifications : Acetyl-L-carnitine can act as an acetyl group donor for histone acetylation, leading to changes in gene expression. This has been linked to its long-lasting analgesic effects through the upregulation of metabotropic glutamate receptor 2 (mGluR2).[3]

Applications in Drug Development

The unique biological activities of Acetyl-L-carnitine have led to its investigation and use as a therapeutic agent for a variety of conditions, particularly those involving peripheral neuropathy.

Therapeutic Uses

Clinical studies have demonstrated the efficacy of Acetyl-L-carnitine in the treatment of:

-

Diabetic Neuropathy : ALCAR has been shown to reduce pain and improve nerve function in patients with diabetic neuropathy.[2]

-

Chemotherapy-Induced Peripheral Neuropathy : It may alleviate the painful symptoms associated with certain chemotherapy drugs.[3]

-

HIV-Associated Neuropathy : Studies have indicated its potential to reduce neuropathic pain in individuals with HIV.[3]

-

Depression : Some evidence suggests that Acetyl-L-carnitine may have antidepressant effects, with a potentially faster onset of action than conventional antidepressants.[10]

Pharmacokinetics and Pharmacometabolomics

The absorption of supplemental Acetyl-L-carnitine is dose-dependent, and it is distributed throughout the body.[2] The emerging field of pharmacometabolomics is being used to understand the variability in patient response to L-carnitine and its derivatives, which could lead to more personalized therapeutic approaches.[11]

Conclusion

Acetyl-L-carnitine (C9H17NO4), with the IUPAC name (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate, is a molecule of profound biological and therapeutic importance. Its well-defined chemical identity, coupled with its critical roles in cellular metabolism and neuroprotection, has established it as a valuable compound in both basic research and clinical practice. A thorough understanding of its synthesis, characterization, and mechanism of action is essential for leveraging its full therapeutic potential in drug development. Future research, particularly in the area of pharmacometabolomics, will likely further elucidate its diverse physiological roles and expand its clinical applications.

References

-

PubChem. (n.d.). Acetyl-DL-carnitine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Acetyl-D-carnitine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Acetyl-L-Carnitine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Acetylcarnitine. Retrieved from [Link]

-

Wikipedia. (n.d.). C9H17NO4. Retrieved from [Link]

-

AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

-

Dr. Wainwright. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. Retrieved from [Link]

- H-P. Schmauder, et al. (1993). Synthesis of L-carnitine by microorganisms and isolated enzymes. Advances in Biochemical Engineering/Biotechnology, 50, 21-44.

- Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

- ResearchGate. (2005). A Regioselective Synthesis of Alkyl 2-(Guanin-9-yl)acetates as PNA Building Blocks from 7-(4-Nitrobenzyl)guanine Derivatives.

- Beilstein Journal of Organic Chemistry. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 139-143.

-

Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2014). Preparation method of L-carnitine compound. CN104030934A.

- Bonetti, J. L., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157.

- Di Stefano, G., et al. (2019). Acetyl-L-carnitine: from a biological curiosity to a drug for the peripheral nervous system and beyond. Expert Review of Neurotherapeutics, 19(11), 1045-1058.

- Puskarich, M. A., & Kline, J. A. (2015). Using L-Carnitine as a Pharmacologic Probe of the Interpatient and Metabolic Variability of Sepsis. Shock, 44(4), 301–308.

- Bigio, B., et al. (2017). l-Acetylcarnitine: A Mechanistically Distinctive and Potentially Rapid-Acting Antidepressant Drug. Pharmaceuticals, 10(1), 12.

- Ferreira, G. C., & McKenna, M. C. (2017). L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. Neurochemical Research, 42(6), 1661–1675.

Sources

- 1. Acetylcarnitine - Wikipedia [en.wikipedia.org]

- 2. Acetyl-L-Carnitine | C9H17NO4 | CID 7045767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetyl-L-carnitine: from a biological curiosity to a drug for the peripheral nervous system and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 5. Acetyl-D-carnitine | C9H17NO4 | CID 18230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetyl-DL-carnitine | C9H17NO4 | CID 1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN104030934A - Preparation method of L-carnitine compound - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Using L-Carnitine as a Pharmacologic Probe of the Interpatient and Metabolic Variability of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl 3,3'-(methylazanediyl)dipropanoate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Dimethyl 3,3'-(methylazanediyl)dipropanoate, a versatile chemical intermediate with significant applications in pharmaceutical research and development. We will delve into its chemical identity, synthesis, analytical characterization, and its role as both a key building block and a critical process impurity in the manufacturing of active pharmaceutical ingredients (APIs).

Chemical Identity and Nomenclature

The compound with the systematic IUPAC name methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate is more commonly known by several synonyms. For clarity and comprehensive literature searching, it is crucial for researchers to be familiar with these alternative names.

Table 1: Synonyms and Identifiers

| Identifier Type | Identifier |

| Systematic Name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate |

| Common Synonym | Dimethyl 3,3'-(methylazanediyl)dipropanoate |

| CAS Number | 105-71-5 |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| InChI Key | TYINRDVTTNNFKL-UHFFFAOYSA-N |

Understanding the various synonyms is paramount for effective database searching and for recognizing the compound in diverse technical documents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Dimethyl 3,3'-(methylazanediyl)dipropanoate is essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid or semi-solid or lump or liquid | Sigma-Aldrich |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich |

| Purity (Typical) | 95% | Sigma-Aldrich |

Synthesis and Mechanism

The primary and most efficient method for the synthesis of Dimethyl 3,3'-(methylazanediyl)dipropanoate is the double Michael addition of methylamine to methyl acrylate. This reaction is a classic example of a conjugate addition where a nucleophile, in this case, the primary amine, attacks the β-carbon of an α,β-unsaturated carbonyl compound.

Reaction Mechanism

The reaction proceeds in two sequential Michael additions. In the first step, methylamine acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. The resulting enolate is then protonated to yield the mono-adduct, methyl 3-(methylamino)propanoate. This secondary amine is also nucleophilic and can undergo a second Michael addition with another molecule of methyl acrylate to form the final product, Dimethyl 3,3'-(methylazanediyl)dipropanoate.

An In-depth Technical Guide to Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate: Discovery, Synthesis, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known by its systematic name dimethyl 3,3'-(methylazanediyl)dipropanoate, is a symmetrically substituted tertiary amine bearing two methyl ester functionalities. While not a household name in the annals of chemistry, this molecule represents a fundamental and elegant application of the aza-Michael addition reaction. Its discovery and synthesis are intrinsically linked to the broader exploration of conjugate additions of amines to activated olefins. This guide provides a comprehensive overview of the historical context of its discovery, the core principles of its synthesis, detailed experimental protocols, and its role as a versatile building block in the synthesis of more complex chemical entities, including polymers and pharmaceutical intermediates.

Introduction: The Genesis of a Diester

The history of this compound is not one of a singular, celebrated discovery but rather an embodiment of the systematic exploration of organic reaction mechanisms in the mid-20th century. The core of its formation lies in the aza-Michael reaction , a nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound.

The conceptual groundwork for this reaction was laid by the broader understanding of the Michael reaction. The specific application to nitrogen nucleophiles, or the aza-Michael reaction, became a subject of intense study as chemists sought to synthesize β-amino acids and their derivatives, which are crucial components of many biologically active molecules. The double addition of a primary amine to an acrylic ester, leading to the formation of a tertiary amine with two identical side chains, was a logical and synthetically valuable extension of this chemistry.

While a definitive "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis is a classic example of the reactions of aliphatic amines with acrylic esters that were extensively investigated from the 1940s onwards. The scientific impetus for creating such molecules was driven by a desire to understand the reactivity of these systems and to generate novel building blocks for various applications, including the burgeoning field of polymer chemistry. The symmetrical nature of this diester, derived from the simple and readily available starting materials of methylamine and methyl acrylate, made it an archetypal product of this class of reactions.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| CAS Number | 105-71-5 |

| Appearance | Solid or semi-solid or lump or liquid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in many organic solvents |

Table 1: Key Physicochemical Properties of this compound.[1]

The Core of Synthesis: A Mechanistic Deep Dive into the Double Aza-Michael Addition

The synthesis of this compound is a prime example of a double aza-Michael addition . This reaction proceeds through a conjugate addition mechanism, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester.

The reaction is typically carried out by reacting methylamine with two equivalents of methyl acrylate. The reaction can proceed without a catalyst, although it can be accelerated by the presence of a protic solvent or a mild acid or base.

Reaction Mechanism:

Sources

A Comprehensive Technical Guide to the Thermal Stability of Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate

Introduction: Understanding the Core Stability Profile

Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, a diester compound with a tertiary amine, presents a unique molecular structure that finds potential applications as an intermediate in the synthesis of specialized organic molecules, including active pharmaceutical ingredients (APIs).[1] Its utility in drug development and advanced materials necessitates a thorough understanding of its thermal stability.[1] This guide provides a comprehensive framework for evaluating the thermal stability of this compound, offering both theoretical grounding and practical, field-proven methodologies for researchers, scientists, and drug development professionals. The thermal stability of a substance dictates its shelf-life, safe handling procedures, and viability in various manufacturing processes. For a pharmaceutical intermediate, thermal degradation can lead to the formation of impurities, reduced yield of the final product, and potential safety concerns.[2]

Molecular Structure and Physicochemical Properties:

-

IUPAC Name: methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate[3]

-

Molecular Weight: 203.24 g/mol [3]

| Property | Value | Source |

| Molecular Weight | 203.24 g/mol | PubChem[3] |

| Molecular Formula | C₉H₁₇NO₄ | PubChem[3] |

| Physical Form | Solid or semi-solid or lump or liquid | Sigma-Aldrich[5] |

| Note: The physical form can vary, which may have implications for handling during thermal analysis. |

Pillar 1: Intrinsic Thermal Stability Assessment

The initial evaluation of thermal stability focuses on the intrinsic properties of the molecule when subjected to controlled temperature changes. Two primary techniques are indispensable for this purpose: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Unveiling Decomposition Temperatures

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is fundamental for determining the onset of thermal decomposition, a critical parameter for defining the upper-temperature limits for handling and storage. For ester compounds, TGA can reveal the temperature ranges at which degradation occurs.[8][9]

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, inert TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate is a common starting point for initial screening.[7]

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% weight loss is observed (T₅%).

-

Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve).

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Pillar 2: Stability Under Accelerated Conditions